Cas no 53786-45-1 (Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate)

Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with an ethyl carbamate group and a 2-amino-4-chlorophenylamino moiety. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both amino and chloro substituents on the phenyl ring enhances its reactivity, enabling further functionalization. The ethyl carbamate group contributes to improved solubility and stability, facilitating handling in synthetic workflows. Its well-defined molecular architecture makes it a valuable building block for researchers exploring novel heterocyclic compounds with applications in medicinal chemistry and material science.
Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate structure
53786-45-1 structure
Product Name:Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate
CAS No:53786-45-1
MF:C14H20ClN3O2
MW:297.780502319336
MDL:MFCD03931057
CID:373485
Update Time:2025-06-10

Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate
    • 1-PIPERIDINECARBOXYLIC ACID,4-[(2-AMINO-4-CHLOROPHENYL)AMINO]-,ETHYL ESTER
    • Ethyl 4-((2-amino-4-chlorophenyl)-amino)piperidine-1-carboxylate
    • ethyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate
    • ethyl 4-(2-amino-4-chlorophenylamino)piperidine-1-carboxylate
    • ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate
    • DSSTox_CID_31554
    • DSSTox_RID_97439
    • DSSTox_GSID_57765
    • PPCPQDDCMQRJLS-UHFFFAOYSA-N
    • Tox21_113929
    • RB3291
    • NCGC00262934
    • Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate
    • MDL: MFCD03931057
    • Inchi: 1S/C14H20ClN3O2/c1-2-20-14(19)18-7-5-11(6-8-18)17-13-4-3-10(15)9-12(13)16/h3-4,9,11,17H,2,5-8,16H2,1H3
    • InChI Key: PPCPQDDCMQRJLS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)N)NC1CCN(C(=O)OCC)CC1

Computed Properties

  • Exact Mass: 297.1246
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Topological Polar Surface Area: 67.6

Experimental Properties

  • Density: 1.290±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 475.6℃ at 760 mmHg
  • Solubility: Almost insoluble (0.095 g/l) (25 º C),
  • PSA: 67.59

Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate Pricemore >>

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Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate Related Literature

Additional information on Ethyl 4-((2-Amino-4-chlorophenyl)-amino)piperidine-1-carboxylate

Ethyl 4-((2-Amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS No. 53786-45-1): A Comprehensive Overview

Ethyl 4-((2-Amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS No. 53786-45-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as EAPAC, is a derivative of piperidine and features a unique combination of amino and chloro substituents, making it a valuable candidate for various therapeutic and research purposes.

The chemical structure of EAPAC is characterized by its piperidine ring, which is a common motif in many biologically active compounds. The presence of the 2-amino-4-chlorophenyl group adds to its complexity and potential biological activity. The ethyl ester moiety at the carboxylate position further enhances its solubility and stability, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of EAPAC in various therapeutic areas. One notable application is in the development of antidepressants. The compound has shown promising results in preclinical studies, where it demonstrated significant antidepressant-like effects in animal models. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine levels, which are key neurotransmitters involved in mood regulation.

In addition to its antidepressant properties, EAPAC has also been investigated for its potential as an antipsychotic agent. Research has indicated that the compound can effectively block dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. This dual action on serotonin and dopamine receptors makes EAPAC a promising candidate for the development of novel antipsychotic drugs with fewer side effects compared to existing treatments.

The pharmacokinetic properties of EAPAC have been extensively studied to optimize its use in drug development. Studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its clinical success. The ethyl ester group contributes to its enhanced solubility and stability, allowing for efficient absorption and distribution in the body.

Furthermore, EAPAC has been evaluated for its safety and toxicity profiles. Preclinical toxicity studies have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile supports its potential for further clinical development.

In the context of drug discovery, EAPAC serves as a valuable lead compound for structure-activity relationship (SAR) studies. Researchers can modify the chemical structure to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. These modifications can lead to the development of more effective and safer drugs for various therapeutic indications.

The synthesis of EAPAC involves several well-established chemical reactions, including nucleophilic substitution, amide formation, and esterification. The synthetic route can be tailored to produce high yields and purity levels, ensuring consistent quality for both research and commercial purposes.

In conclusion, Ethyl 4-((2-Amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS No. 53786-45-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel drugs targeting mood disorders and psychotic conditions. Ongoing research continues to uncover new applications and optimize its therapeutic potential, solidifying its position as a key player in modern drug discovery efforts.

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